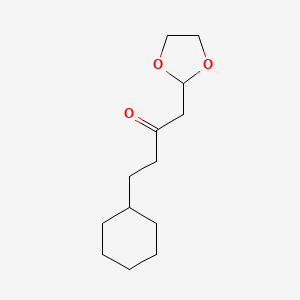
4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one
Übersicht
Beschreibung
“4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one” is a chemical compound with the molecular formula C17H24O3S . It is also known by its IUPAC name "4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone" .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a butanone group, and a 1,3-dioxolane group . The presence of these groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 461.8±45.0 °C at 760 mmHg, and a flash point of 233.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 64 Å2, and it has an ACD/LogP of 4.32 .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloaddition
Rao and Chan (2014) described a method to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed cycloaddition. This process involves acyloxy migration, cyclopropenation, and cycloreversion, demonstrating the potential of this compound in complex chemical syntheses.
Low-Cost and Scalable Synthesis
Zha et al. (2021) developed a cost-effective and scalable synthesis method for a cyclohexanone-related compound. This method utilizes inexpensive materials and simple reaction conditions, highlighting the compound's accessibility for various research applications.
Diastereoselective Synthesis
Braun et al. (1995) explored the one-pot cascade reactions to synthesize tricyclic compounds. This process demonstrates the compound's role in the diastereoselective synthesis of complex structures, useful in organic chemistry research.
Polymer Studies
Ilter et al. (2002) investigated the thermal degradation of polymers derived from 1,3-dioxolane. Their research offers insights into the stability and degradation pathways of polymers, relevant in materials science.
Synthesis of Monoprotected 1,4-Diketones
Mosca et al. (2001) studied the photosensitized alkylation of enones with 1,3-dioxolanes, leading to the synthesis of 1,4-diketones. This research highlights the compound's role in photochemistry and organic synthesis.
Anticholinergic Potency Study
Brimblecombe et al. (1971) described the synthesis and study of certain 1,3-dioxolans with anticholinergic properties. This study offers insights into the medicinal chemistry aspects of this compound.
Conformational Analysis of Saturated Heterocycles
Jones et al. (1973) analyzed the conformation of spirodioxolans, providing valuable information on the structural aspects of these heterocycles.
Chiral Acyl Radical Equivalents
Stien et al. (1997) investigated the diastereoselectivity of cyclizations of certain 1,3-dioxolans. This research contributes to the field of stereochemistry and radical chemistry.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclohexyl-1-(1,3-dioxolan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEIMZRJTVNJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241483 | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one | |
CAS RN |
1263365-86-1 | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



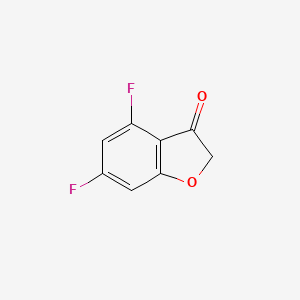
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
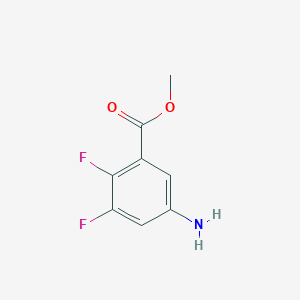
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
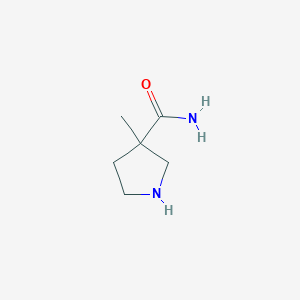
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
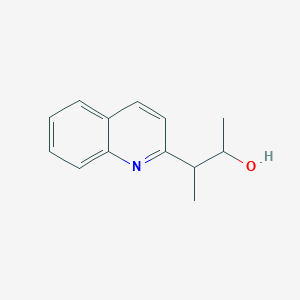
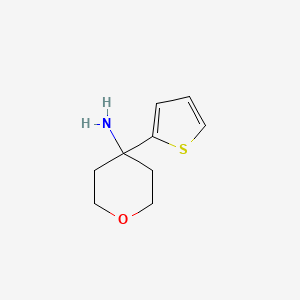
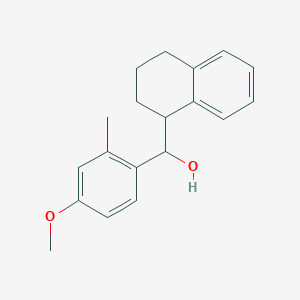
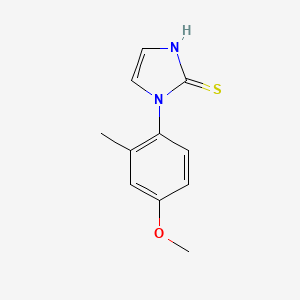
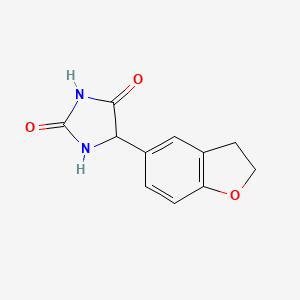
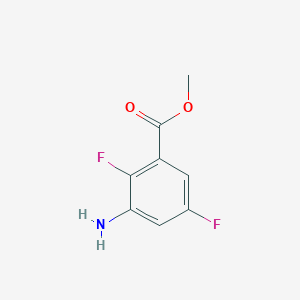
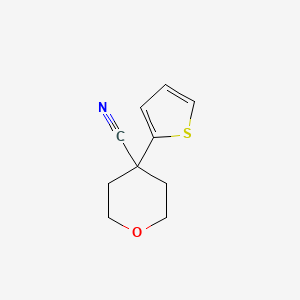
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)